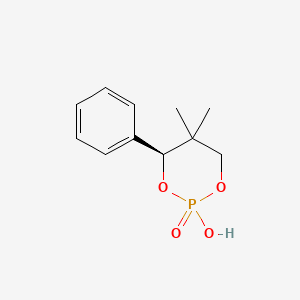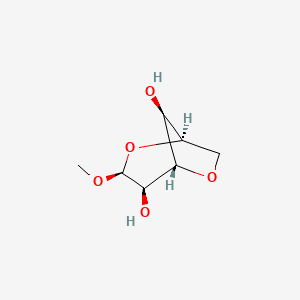
2-(3-NITROPHENYL)OXAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-NITROPHENYL)OXAZOLE is a heterocyclic aromatic compound that features both an oxazole ring and a nitrobenzene moiety The oxazole ring consists of a five-membered ring containing one oxygen and one nitrogen atom, while the nitrobenzene moiety includes a benzene ring substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 2-(3-NITROPHENYL)OXAZOLE may involve large-scale nitration reactions using nitric acid and sulfuric acid mixtures. The process requires careful control of temperature and reaction time to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-NITROPHENYL)OXAZOLE undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Reduction: Formation of 3-(2-Oxazolyl)aniline.
Substitution: Formation of halogenated or further nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(3-NITROPHENYL)OXAZOLE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-NITROPHENYL)OXAZOLE involves its interaction with molecular targets through its nitro and oxazole functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxazole ring can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
Nitrobenzene: An aromatic compound with a benzene ring substituted with a nitro group.
Oxazoline: A five-membered heterocyclic compound similar to oxazole but with a saturated carbon atom.
Uniqueness: 2-(3-NITROPHENYL)OXAZOLE is unique due to the combination of the oxazole and nitrobenzene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H |
Clave InChI |
IKMVILHYNHJEHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















